(-)-3-Phenylpyrrolidin-3-ol
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Overview
Description
(-)-3-Phenylpyrrolidin-3-ol: is a chiral compound that belongs to the class of pyrrolidines It is characterized by a phenyl group attached to the third carbon of the pyrrolidine ring, along with a hydroxyl group on the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3-Phenylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable pyrrolidine derivative in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-3-Phenylpyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry:
Catalysis: (-)-3-Phenylpyrrolidin-3-ol is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: this compound derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (-)-3-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of specific enzymes, influencing various physiological processes.
Comparison with Similar Compounds
3-Phenylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-3-phenylpyrrolidine: Similar structure but may differ in stereochemistry.
Uniqueness:
Chirality: The chiral nature of (-)-3-Phenylpyrrolidin-3-ol makes it unique, as it can exist in different enantiomeric forms, each with distinct biological activities.
Functional Groups: The presence of both a phenyl group and a hydroxyl group on the same carbon atom provides unique reactivity and potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-3-phenylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYBBFSDHKQJV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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